molecular formula C20H17N3O2S2 B6566583 propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate CAS No. 1021231-15-1

propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate

Cat. No.: B6566583
CAS No.: 1021231-15-1
M. Wt: 395.5 g/mol
InChI Key: BNRURZKFTZXEMA-RVDMUPIBSA-N
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Description

Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a heterocyclic compound featuring a thiophene-substituted thiazole core linked to a cyanoethenylamino benzoate ester. Key structural elements include:

  • Ethenylamino linker: The (1E)-eth-1-en-1-yl group connects the thiazole to the benzoate ester, stabilized by a cyano group at position 2.
  • Propan-2-yl benzoate ester: This ester group influences solubility and bioavailability.

The combination of these moieties in the target compound suggests synergistic electronic and steric properties for targeted therapeutic applications.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S2/c1-13(2)25-20(24)14-5-7-16(8-6-14)22-11-15(10-21)19-23-17(12-27-19)18-4-3-9-26-18/h3-9,11-13,22H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRURZKFTZXEMA-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared to analogs with modifications in the thiazole substituents, linker groups, or ester/amide functionalities. Key examples include:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Thiazole Core Functional Group Molecular Weight (g/mol) logP Hydrogen Bond Donors/Acceptors Key References
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (Target) Thiophen-2-yl Benzoate ester ~405.45* ~4.5* 2 donors, 6 acceptors
Propan-2-yl 4-{[(1E)-2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate 4-Methoxyphenyl Benzoate ester ~419.47* ~3.8* 2 donors, 7 acceptors
4-[[(E)-2-Cyano-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]ethenyl]amino]benzamide 4-Isobutylphenyl Benzamide 428.53 5.2 3 donors, 6 acceptors
Ethyl 4-({2-[(propan-2-yl)amino]-1,3-thiazole-4-carbonyl}amino)benzoate Propan-2-yl amino Benzoate ester 333.41 4.01 2 donors, 6 acceptors

*Estimated based on structural similarity.

Key Observations:

Thiophene vs. Aryl Substituents :

  • The target compound’s thiophen-2-yl group (electron-rich sulfur heterocycle) may enhance π-π stacking and redox activity compared to the 4-methoxyphenyl analog, which offers electron-donating methoxy groups .
  • The 4-isobutylphenyl substituent in the benzamide derivative increases hydrophobicity (logP = 5.2), favoring membrane penetration .

Ester vs. Amide Functional Groups: The benzoate ester in the target compound and its 4-methoxyphenyl analog likely improve metabolic stability compared to the benzamide derivative, which has higher hydrogen-bonding capacity (3 donors) .

Synthetic Routes :

  • Thiazole-thiophene hybrids are synthesized via multicomponent reactions involving p-tolualdehyde and acetylthiazole derivatives under basic conditions, as described in and .
  • The 4-methoxyphenyl analog () may follow similar pathways but substitutes thiophene with methoxyphenyl precursors.

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